2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a phenylpropyl group attached to the benzamide core.
Scientific Research Applications
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for a similar compound, “Benzamide”, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to eat, drink or smoke when using this product, and to use personal protective equipment as required .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 3-hydroxy-3-phenylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethoxy-N-(3-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(3-phenylpropyl)benzamide
- 2-ethoxy-N-(3-ethoxyphenyl)benzamide
- 3-hydroxy-N-(2-hydroxyethyl)benzamide
Uniqueness
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and hydroxy groups provide unique reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-17-11-7-6-10-15(17)18(21)19-13-12-16(20)14-8-4-3-5-9-14/h3-11,16,20H,2,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLKXBDBRZQVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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